2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide
Description
This compound features a benzo[de]isoquinoline-1,3-dione core conjugated to an acetamide group bearing a 3-hydroxypropyl substituent.
Properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-9-3-8-18-14(21)10-19-16(22)12-6-1-4-11-5-2-7-13(15(11)12)17(19)23/h1-2,4-7,20H,3,8-10H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGVWOLPOPTEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665683 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide typically involves the reaction of a benzoisoquinoline derivative with an appropriate acylating agent. The reaction conditions often require a solvent such as dichloromethane or toluene, and a catalyst like triethylamine or pyridine to facilitate the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms.
Scientific Research Applications
2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, potentially leading to therapeutic outcomes.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s 3-hydroxypropyl group distinguishes it from analogs with differing substituents (Table 1). For example:
Table 1. Key Structural and Physical Comparisons
Spectroscopic and Analytical Characterization
All compounds discussed were validated via:
- NMR Spectroscopy : Distinct signals for substituents (e.g., δ 10.50 ppm for aldehyde protons in ; δ 5.36 ppm for methylene in hydroxypropyl analogs) .
- Mass Spectrometry : HRMS confirmed molecular weights (e.g., m/z 344.9 for ; M+1 at 515 for ) .
- Chromatography: Purification relied on silica gel columns with gradients like cyclohexane/ethyl acetate () or methanol/chloroform () .
Biological Activity
The compound 2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide is a derivative of benzo[de]isoquinoline and has garnered attention due to its potential biological activities, particularly as a lipoxygenase (LOX) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₃N₃O₄
- CAS Number : 85342-62-7
Lipoxygenase Inhibition
One of the primary areas of research surrounding this compound is its inhibitory effect on lipoxygenase enzymes. LOXs are crucial in the metabolism of arachidonic acid, leading to the production of inflammatory mediators.
Research Findings :
A study evaluated various derivatives of benzo[de]isoquinoline for their ability to inhibit LOX activity. The synthesized compounds demonstrated significant inhibitory potency towards 15-LOX, particularly in nanomolar concentrations, indicating their potential as anti-inflammatory agents and in cancer therapy due to the role of 15-LOX in neoplastic diseases .
Anticancer Potential
The compound's anticancer properties have been highlighted in several studies. The inhibition of LOX enzymes is linked to reduced tumor growth and metastasis in various cancer models. For instance, derivatives similar to this compound have shown promising results in preclinical trials targeting breast and colon cancer cells .
Case Studies
The mechanism through which this compound exerts its biological effects primarily involves the competitive inhibition of LOX enzymes. By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory mediators such as leukotrienes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
